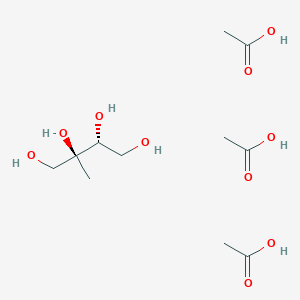![molecular formula C12H14BrNO4 B12593197 Ethyl {[(benzyloxy)carbonyl]amino}(bromo)acetate CAS No. 577973-96-7](/img/structure/B12593197.png)
Ethyl {[(benzyloxy)carbonyl]amino}(bromo)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl {[(benzyloxy)carbonyl]amino}(bromo)acetate is an organic compound with the molecular formula C12H14BrNO4. This compound is characterized by the presence of an ethyl ester group, a benzyloxycarbonyl-protected amino group, and a bromine atom attached to the alpha carbon of the ester. It is commonly used in organic synthesis and has applications in various fields such as medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl {[(benzyloxy)carbonyl]amino}(bromo)acetate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine (TEA) to form the benzyloxycarbonyl-protected amino group.
Bromination: The protected amino acid is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Esterification: The final step involves esterification of the brominated intermediate with ethanol in the presence of an acid catalyst like sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl {[(benzyloxy)carbonyl]amino}(bromo)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The compound can be reduced to remove the bromine atom, yielding the corresponding ethyl {[(benzyloxy)carbonyl]amino}acetate.
Deprotection: The benzyloxycarbonyl group can be removed under hydrogenation conditions using palladium on carbon (Pd/C) as a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Deprotection: Hydrogen gas (H2) in the presence of Pd/C catalyst.
Major Products
Nucleophilic Substitution: Formation of substituted ethyl {[(benzyloxy)carbonyl]amino}acetates.
Reduction: Ethyl {[(benzyloxy)carbonyl]amino}acetate.
Deprotection: Ethyl (amino)acetate.
Applications De Recherche Scientifique
Ethyl {[(benzyloxy)carbonyl]amino}(bromo)acetate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of protease inhibitors and other enzyme inhibitors.
Material Science: Employed in the synthesis of polymers and advanced materials with specific functional properties.
Biological Studies: Utilized in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form covalent bonds with active site residues.
Chemical Synthesis: Acts as a building block in the synthesis of complex organic molecules and natural products.
Mécanisme D'action
The mechanism of action of ethyl {[(benzyloxy)carbonyl]amino}(bromo)acetate involves its reactivity towards nucleophiles and its ability to form covalent bonds with biological molecules. The bromine atom serves as a leaving group, allowing the compound to participate in nucleophilic substitution reactions. The benzyloxycarbonyl group provides protection to the amino group, preventing unwanted side reactions during synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl {[(benzyloxy)carbonyl]amino}acetate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
Methyl {[(benzyloxy)carbonyl]amino}(bromo)acetate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl {[(benzyloxy)carbonyl]amino}(chloro)acetate: Contains a chlorine atom instead of a bromine atom, resulting in different reactivity and reaction conditions.
Uniqueness
This compound is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of various organic compounds and pharmaceuticals.
Propriétés
Numéro CAS |
577973-96-7 |
|---|---|
Formule moléculaire |
C12H14BrNO4 |
Poids moléculaire |
316.15 g/mol |
Nom IUPAC |
ethyl 2-bromo-2-(phenylmethoxycarbonylamino)acetate |
InChI |
InChI=1S/C12H14BrNO4/c1-2-17-11(15)10(13)14-12(16)18-8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,14,16) |
Clé InChI |
HWZKGKWTKISCLL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(NC(=O)OCC1=CC=CC=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(4-Chlorophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12593126.png)
![2-{[(6-Methylpyridin-2-yl)imino]methyl}hydrazine-1-carboxamide](/img/structure/B12593143.png)
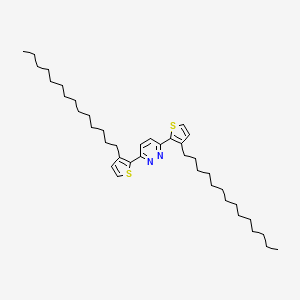
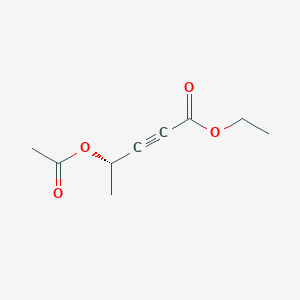
![2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N-methylacetamide](/img/structure/B12593155.png)
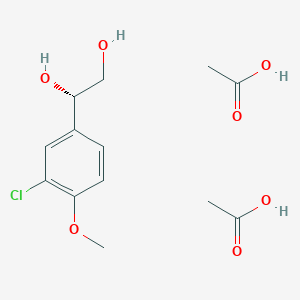

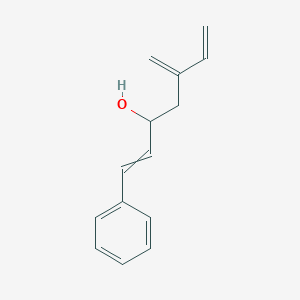
![2,4,6-Tris[(3,5-dimethylphenyl)methyl]pyrimidine](/img/structure/B12593172.png)
![1H-Cyclopenta[B]naphthalen-7-amine](/img/structure/B12593180.png)
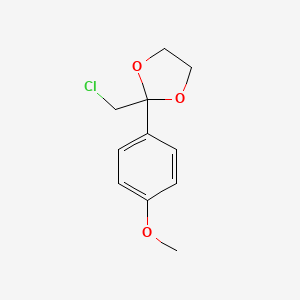
![[2-(Bromomethanesulfonyl)-1,1-dimethoxyethyl]benzene](/img/structure/B12593187.png)
